(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a phthalimide group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Phthalimide Introduction: The phthalimide group is introduced to the molecule through a nucleophilic substitution reaction.
Coupling Reactions: The protected amino acid is coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high precision. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: Nucleophilic substitution reactions are common, especially when introducing the phthalimide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Piperidine, hydrazine.
Coupling Reagents: HBTU, DIC, EDC.
Major Products
Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.
Coupled Peptides: Formation of peptide bonds results in longer peptide chains.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Medicine
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Biotechnology: Employed in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The phthalimide group can be used to introduce specific functional groups or linkers into the peptide chain.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid: Similar structure but lacks the phthalimide group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxycarbonylamino)hexanoic acid: Contains a tert-butoxycarbonyl group instead of the phthalimide group.
Uniqueness
The presence of both the Fmoc and phthalimide groups in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid makes it particularly useful in peptide synthesis, offering unique protection and reactivity properties.
Properties
Molecular Formula |
C29H26N2O6 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2S)-6-(1,3-dioxoisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C29H26N2O6/c32-26-22-13-5-6-14-23(22)27(33)31(26)16-8-7-15-25(28(34)35)30-29(36)37-17-24-20-11-3-1-9-18(20)19-10-2-4-12-21(19)24/h1-6,9-14,24-25H,7-8,15-17H2,(H,30,36)(H,34,35)/t25-/m0/s1 |
InChI Key |
MDYADJADRHFGPE-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |
Origin of Product |
United States |
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